molecular formula C39H76O5 B074124 2,3-Distearoyl-sn-glycerol CAS No. 1429-59-0

2,3-Distearoyl-sn-glycerol

Cat. No.: B074124
CAS No.: 1429-59-0
M. Wt: 625 g/mol
InChI Key: UHUSDOQQWJGJQS-DIPNUNPCSA-N
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Description

2,3-Distearoyl-sn-glycerol is a diacylglycerol compound where two stearic acid molecules are esterified to the glycerol backbone at the 2 and 3 positions. Stearic acid is a saturated fatty acid with an 18-carbon chain, making this compound a lipid molecule with significant hydrophobic properties. This compound is commonly found in various natural fats and oils and is used in numerous industrial and research applications due to its unique chemical properties.

Scientific Research Applications

2,3-Distearoyl-sn-glycerol has numerous applications in scientific research, including:

    Chemistry: Used as a model compound for studying lipid behavior and interactions.

    Biology: Investigated for its role in cellular processes and membrane dynamics.

    Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form lipid nanoparticles.

    Industry: Utilized in the production of cosmetics, food products, and pharmaceuticals due to its emulsifying properties.

Mechanism of Action

The mechanism of action for 2,3-Distearoyl-sn-glycerol involves the activation of protein kinase C (PKC) enzymes, which play vital roles in numerous cellular processes . By binding to the active site of PKC enzymes, this compound triggers their activation .

Future Directions

The future directions of 2,3-Distearoyl-sn-glycerol research could involve further exploration of its role in the formation of many glycerolipids and its function in many cellular processes as second messengers . Additionally, its potential use in the development of protein replacement and genetic medicines in target tissues could be explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Distearoyl-sn-glycerol can be synthesized through esterification reactions where stearic acid is reacted with glycerol. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The process involves the use of high-purity stearic acid and glycerol, with the reaction being carried out in large reactors. The product is then purified through distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Distearoyl-sn-glycerol undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of glycerol and stearic acid.

    Oxidation: The compound can undergo oxidation reactions, particularly at the stearic acid chains, leading to the formation of peroxides and other oxidative products.

    Transesterification: This reaction involves the exchange of the ester groups with other alcohols, resulting in the formation of different esters.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide as catalysts.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Transesterification: Catalysts such as sodium methoxide or lipases are used to facilitate the reaction.

Major Products Formed

    Hydrolysis: Glycerol and stearic acid.

    Oxidation: Stearic acid derivatives such as peroxides.

    Transesterification: Various esters depending on the alcohol used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Distearoyl-2-oleoyl-sn-glycerol: Contains an oleic acid at the 2 position instead of a stearic acid.

    1,2-Dipalmitoyl-sn-glycerol: Contains palmitic acid instead of stearic acid.

    1,2-Dioleoyl-sn-glycerol: Contains oleic acid instead of stearic acid.

Uniqueness

2,3-Distearoyl-sn-glycerol is unique due to its specific arrangement of stearic acid chains, which imparts distinct physical and chemical properties. Its high melting point and hydrophobic nature make it particularly useful in applications requiring stable lipid structures.

Properties

IUPAC Name

[(2R)-3-hydroxy-2-octadecanoyloxypropyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3/t37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUSDOQQWJGJQS-DIPNUNPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H76O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501185616
Record name 1,1′-[(1R)-1-(Hydroxymethyl)-1,2-ethanediyl] dioctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501185616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

625.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429-59-0
Record name 1,1′-[(1R)-1-(Hydroxymethyl)-1,2-ethanediyl] dioctadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dioctadecanoylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001429590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1′-[(1R)-1-(Hydroxymethyl)-1,2-ethanediyl] dioctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501185616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-(hydroxymethyl)ethane-1,2-diyl distearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.411
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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